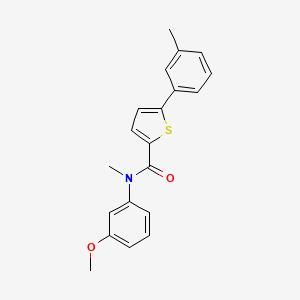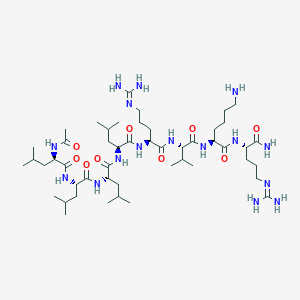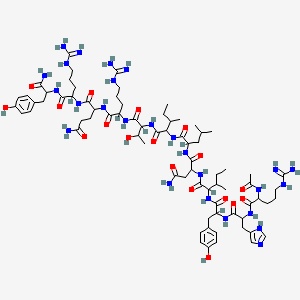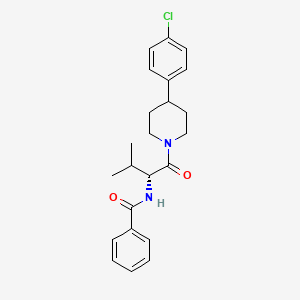
N-(3-methoxyphenyl)-N-methyl-5-m-tolylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-N-methyl-5-m-tolylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19NO2S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for CHEMBL2324690 are not explicitly documented in the available literature. it is likely that researchers have developed various synthetic pathways to access this compound. Further investigation would be needed to uncover specific methods.
Industrial Production Methods: As of now, there is no information on large-scale industrial production methods for CHEMBL2324690. It may not be produced on an industrial scale due to its specialized nature.
Chemical Reactions Analysis
CHEMBL2324690 likely undergoes various chemical reactions
Oxidation and Reduction: Like many organic compounds, CHEMBL2324690 could participate in oxidation or reduction reactions.
Substitution Reactions: It may undergo nucleophilic or electrophilic substitutions.
Common Reagents and Conditions: Without precise data, we can’t pinpoint specific reagents or conditions. standard organic chemistry reagents (e.g., acids, bases, catalysts) would likely play a role.
Major Products: The products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
CHEMBL2324690’s applications span various scientific fields:
Chemistry: Researchers might explore its reactivity, stability, and potential as a synthetic intermediate.
Biology: It could be used in cell-based assays or as a tool compound to study biological processes.
Medicine: Investigating its pharmacological properties could reveal potential therapeutic applications.
Industry: If scalable production methods are developed, it might find use in pharmaceuticals or other industries.
Mechanism of Action
Unfortunately, the exact mechanism by which CHEMBL2324690 exerts its effects remains elusive. Further research is needed to identify its molecular targets and pathways.
Comparison with Similar Compounds
CHEMBL2324690’s uniqueness can be highlighted by comparing it to similar compounds. without specific names, I cannot provide a direct comparison. Researchers would need to explore related structures within the same chemical class.
properties
Molecular Formula |
C20H19NO2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-N-methyl-5-(3-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C20H19NO2S/c1-14-6-4-7-15(12-14)18-10-11-19(24-18)20(22)21(2)16-8-5-9-17(13-16)23-3/h4-13H,1-3H3 |
InChI Key |
BABRITZRSIMSNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(S2)C(=O)N(C)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(S)-1-((3S,8aS)-3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-guanidino-butyl]-3-(1H-indol-3-yl)-propionamide](/img/structure/B10780022.png)
![2-(1-(4-Amino-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide](/img/structure/B10780024.png)

![N-[3-[5-methoxy-2-[(3-methoxyphenyl)methoxy]phenyl]propyl]propanamide](/img/structure/B10780042.png)
![3-[1-(4-Chlorobenzoyl)-5-methoxy-3-methylindol-2-yl]propanoic acid](/img/structure/B10780048.png)

![3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol](/img/structure/B10780075.png)

![N-[4-[[3-[2-hydroxy-6-(3-hydroxyphenyl)naphthalen-1-yl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B10780085.png)
![4-methoxy-N,2,6-trimethyl-N-[2-[2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy]ethyl]benzenesulfonamide](/img/structure/B10780090.png)
![(2R)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B10780091.png)
![N-[1-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]indol-6-yl]-N-methylacetamide](/img/structure/B10780097.png)